N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Description

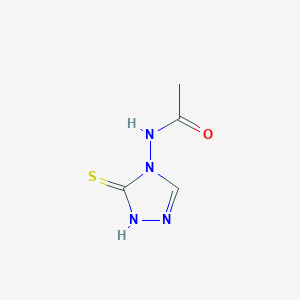

N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanylidene (S=) group at position 5 and an acetamide moiety at position 4. The triazole ring system is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability. The sulfanylidene substituent may enhance interactions with biological targets through sulfur-based bonding, while the acetamide group provides structural flexibility.

Properties

IUPAC Name |

N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-3(9)7-8-2-5-6-4(8)10/h2H,1H3,(H,6,10)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUJCFWLUTZTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1C=NNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559862 | |

| Record name | N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69844-24-2 | |

| Record name | N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with acetic anhydride, followed by further reactions to introduce the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are complex and may vary depending on the specific application and context.

Comparison with Similar Compounds

Triazole Core Modifications

- 5-Sulfanylidene vs. 5-Oxo/Thioxo : The target compound’s sulfanylidene group (S=) distinguishes it from analogs like brezivaptan (5-oxo, O=) and the AldrichCPR compound (5-thioxo, S=). Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions or alter redox stability compared to oxygen .

- Substituent Effects : The trifluoromethyl group in the AldrichCPR compound increases lipophilicity and metabolic resistance, while brezivaptan’s morpholine-ethyl substituent improves solubility and target specificity .

Research Implications and Gaps

Activity Data: The target compound’s biological activity remains uncharacterized in the provided evidence.

Sulfur vs. Oxygen Effects : Direct comparisons of 5-sulfanylidene and 5-oxo analogs are needed to evaluate how sulfur substitution impacts pharmacokinetics or target binding.

Biological Activity

N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring with a sulfanylidene group and an acetamide moiety. This unique structure contributes to its diverse biological activities. The presence of the sulfanylidene group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfanylidene triazoles have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that triazole derivatives can act as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. The inhibition of CA IX and XII isoforms has been linked to reduced viability in cancer cell lines such as MDA-MB-231 and HT-29 under hypoxic conditions . The mechanism involves disrupting the tumor microenvironment's acidification, which is crucial for cancer cell survival.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It exhibits binding affinity to various enzymes involved in metabolic pathways. For example, molecular docking studies suggest that this compound can effectively bind to human carbonic anhydrase isoforms .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining thiourea with appropriate aldehydes or ketones to form the triazole core.

- Acetylation : Introducing the acetamide group through acetylation reactions post-triazole formation.

- Purification : Utilizing recrystallization or chromatography techniques to obtain pure compounds.

Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of triazole derivatives. Key findings include:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate Antimicrobial | Effective against Gram-positive bacteria |

| 3-Amino derivatives | High Anticancer | Significant inhibition of CA IX in hypoxic conditions |

| Sulfatriazole derivatives | Variable | Dependent on substituents; some show enhanced activity against CAs |

Case Studies

One notable case study involved testing various triazole derivatives against cancer cell lines under hypoxic conditions. Compounds were evaluated for their ability to inhibit CA IX and XII isoforms:

- Compound 16a : Showed 51.6 nM inhibition against CA IX.

- Compound 16b : Demonstrated higher efficacy than standard inhibitors like acetazolamide (AZM).

These findings underscore the potential therapeutic applications of this compound in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.